molecular formula C17H14F6N4O B11475626 N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide

N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide

Cat. No.: B11475626
M. Wt: 404.31 g/mol
InChI Key: YUOVBQFTDPKKSK-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability and bioactivity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-(trifluoromethyl)aniline with 2,2,2-trifluoroacetyl chloride to form an intermediate, which is then reacted with 4-methylphenylhydrazine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to its targets, often through hydrophobic interactions and electronic effects. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide is unique due to its specific combination of trifluoromethyl groups and hydrazinecarboxamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H14F6N4O

Molecular Weight

404.31 g/mol

IUPAC Name

1-[[N-(4-methylphenyl)-C-(trifluoromethyl)carbonimidoyl]amino]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C17H14F6N4O/c1-10-5-7-12(8-6-10)24-14(17(21,22)23)26-27-15(28)25-13-4-2-3-11(9-13)16(18,19)20/h2-9H,1H3,(H,24,26)(H2,25,27,28)

InChI Key

YUOVBQFTDPKKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C(F)(F)F)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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